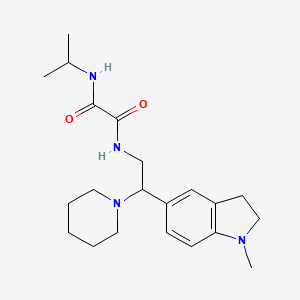

N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O2/c1-15(2)23-21(27)20(26)22-14-19(25-10-5-4-6-11-25)16-7-8-18-17(13-16)9-12-24(18)3/h7-8,13,15,19H,4-6,9-12,14H2,1-3H3,(H,22,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVQFDXLSJUTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide typically involves the following steps:

Formation of the Indoline Derivative: The starting material, 1-methylindoline, is reacted with an appropriate alkylating agent to introduce the desired substituent at the 5-position.

Formation of the Piperidine Derivative: Piperidine is alkylated to introduce the desired substituent at the nitrogen atom.

Coupling Reaction: The indoline and piperidine derivatives are coupled using an oxalyl chloride reagent to form the oxalamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives

N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (Compound 2225)

- Structure : Features a 2,3-dimethoxybenzyl group at N1 and a pyridin-2-yl-ethyl group at N2 .

- Key Differences :

- The target compound replaces the aromatic methoxybenzyl group with an isopropyl group, reducing aromatic π-π interactions but enhancing steric bulk.

- The pyridine ring in Compound 2225 is replaced with a piperidine ring in the target, increasing saturation and likely improving lipophilicity for better membrane permeability.

- Functional Implications : Pyridine’s aromatic nitrogen may engage in hydrogen bonding, whereas piperidine’s aliphatic nitrogen could alter pharmacokinetics, such as metabolic stability .

N1,N2-bis(imidazolidinone-phenyl)oxalamide (Compound 10)

- Structure: Contains two imidazolidinone-phenyl moieties linked to the oxalamide core .

- Key Differences: The target compound lacks imidazolidinone rings but incorporates a bicyclic indolin system and piperidine, which may confer distinct conformational rigidity and binding specificity.

- Functional Implications: Imidazolidinone rings in Compound 10 could enhance hydrogen-bonding capacity, whereas the indolin group in the target may prioritize hydrophobic interactions .

Piperidine-Containing Analogues

13-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methylpyrimidinone

- Structure: Includes a piperidine-ethyl-pyrimidinone backbone with fluorophenyl and hydroxyimino groups .

- Key Differences: The target compound lacks fluorine atoms and hydroxyimino motifs, which in this analogue likely enhance metabolic stability and electronic effects.

- Functional Implications : Fluorine atoms in the analogue may increase bioavailability, while the target’s indolin group could improve target selectivity .

Research Findings and Implications

Substituent Effects: The piperidine group in the target compound likely improves blood-brain barrier penetration compared to pyridine in Compound 2225 due to increased lipophilicity .

Synthetic Challenges :

- The target’s ethyl linker between indolin and piperidine may introduce synthetic complexity, requiring precise stereochemical control compared to simpler analogues like Compound 2224.

Pharmacological Potential: Unlike fluorinated compounds (e.g., ), the absence of fluorine in the target may reduce metabolic stability but mitigate toxicity risks associated with fluoro metabolites.

Biological Activity

N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, recognized for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

The compound's structure can be represented as follows:

- IUPAC Name : N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-propan-2-yloxamide

- Molecular Formula : C23H32N4O2

- Molecular Weight : 396.53 g/mol

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Indoline Derivative : Reaction of 1-methylindoline with an alkylating agent.

- Formation of the Piperidine Derivative : Alkylation of piperidine.

- Coupling Reaction : Combination of the indoline and piperidine derivatives using oxalyl chloride to form the oxalamide linkage.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate their activity, leading to various biological effects. Research indicates that it may act as a biochemical probe, potentially influencing pathways related to cancer and neurological disorders.

Pharmacological Studies

Recent studies have highlighted several pharmacological effects:

- Anticancer Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

- Neurological Effects : The compound has been studied for its potential in treating central nervous system (CNS) disorders. It shows promise in models for schizophrenia and depression, possibly by modulating neurotransmitter systems.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Anticancer properties | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | CNS effects | Showed promise in reducing symptoms in animal models of schizophrenia; potential NMDA receptor modulation noted. |

| Study 3 | Mechanistic insights | Identified interactions with specific kinases involved in cell signaling pathways related to apoptosis. |

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea | Urea linkage | Moderate anticancer activity |

| N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)carbamate | Carbamate group | Limited CNS activity |

This compound is unique due to its oxalamide linkage, which may confer distinct chemical and biological properties compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Indoline Derivatization : Alkylation of indoline to introduce methyl groups (e.g., methyl iodide under basic conditions) .

Piperidine/Pyrrolidine Introduction : Reaction with bromoethyl-piperidine intermediates via nucleophilic substitution .

Oxalamide Formation : Condensation of intermediates with oxalyl chloride and isopropylamine, requiring anhydrous conditions and catalysts like DMAP .

- Validation : Intermediates are confirmed via TLC, NMR (for structural elucidation), and LC-MS (for purity >95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., indoline methyl group at δ ~3.1 ppm) .

- LC-MS : Validates molecular weight (e.g., observed m/z ~434.6 matches theoretical) and detects impurities .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions .

Q. How are potential biological targets (e.g., enzymes, receptors) identified for this compound?

- Methodological Answer :

- In Silico Screening : Molecular docking against protein databases (e.g., PD-1/PD-L1 or kinase domains) predicts binding affinity .

- In Vitro Assays : Enzymatic inhibition assays (e.g., ATPase activity) and receptor-binding studies using radiolabeled ligands .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., piperidine vs. pyrrolidine) and test in uniform assays (e.g., IC50 in cancer cell lines) .

- Adjust Experimental Parameters : Control variables like cell culture conditions (e.g., hypoxia vs. normoxia) that may alter compound efficacy .

Q. What strategies optimize synthesis yield and scalability without compromising purity?

- Methodological Answer :

- Catalyst Optimization : Use Pd/C or organocatalysts to enhance coupling reaction efficiency .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side products .

- Purification : Gradient column chromatography or preparative HPLC ensures >98% purity at scale .

Q. How do in vitro and in vivo pharmacokinetic profiles differ, and what modifications improve bioavailability?

- Methodological Answer :

- In Vitro ADME : Microsomal stability assays (e.g., liver microsomes) predict metabolic lability. Low solubility often necessitates formulation with cyclodextrins .

- In Vivo Modifications : Prodrug strategies (e.g., esterification of oxalamide) or PEGylation enhance plasma half-life .

Q. What computational methods validate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- MD Simulations : Assess binding persistence (e.g., RMSD <2 Å over 100 ns trajectories) .

- QSAR Modeling : Train models on analog datasets to predict bioactivity against new targets .

Q. How can researchers elucidate the mechanism of action when initial data suggests multi-target effects?

- Methodological Answer :

- CRISPR-Cas9 Knockout : Validate target relevance by silencing candidate genes (e.g., PI3K/AKT) and observing activity loss .

- Phosphoproteomics : Identify downstream signaling changes via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.